molecular formula C25H26O4 B12431834 3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one

3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one

Cat. No.: B12431834
M. Wt: 390.5 g/mol
InChI Key: ZBHUUXLHDOUMKM-UHFFFAOYSA-N
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Description

This compound, also known as Corylifol A (CAS: 775351-88-7), is a prenylated flavonoid derivative with the molecular formula C₂₅H₂₄O₄ and a molecular weight of 388.45 g/mol . Structurally, it features a chromen-4-one (flavonoid) core substituted with a 4-hydroxyphenyl group at position 3 and a 3,7-dimethylocta-2,6-dienyl (geranyl) chain at position 3 of the phenyl ring.

Properties

IUPAC Name

3-[3-(3,7-dimethylocta-2,6-dienyl)-4-hydroxyphenyl]-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-15,26-27H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHUUXLHDOUMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one typically involves multi-step organic reactions. One common approach includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3,7-dimethylocta-2,6-dien-1-ol.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and 3,7-dimethylocta-2,6-dien-1-ol in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst like sulfuric acid to form the chromen-4-one core.

    Hydroxylation: Finally, hydroxylation of the chromen-4-one core is achieved using reagents like hydrogen peroxide or a hydroxylating agent to introduce the hydroxy groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Selection: Using more efficient catalysts to improve reaction rates and selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing advanced purification techniques such as column chromatography or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced hydroxychromen-4-one derivatives.

    Substitution: Formation of substituted hydroxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for developing therapeutic agents.

Medicine

In medicine, 3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one is investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders. Its interaction with cellular pathways and molecular targets is of particular interest.

Industry

In the industrial sector, this compound is explored for its use in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one involves its interaction with specific molecular targets and pathways. For example:

    Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: It inhibits key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase and nuclear factor-kappa B.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical distinctions between Corylifol A and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Prenyl Substituent Hydroxyl/Methoxy Positions Notable Features
Corylifol A (Target) C₂₅H₂₄O₄ 388.45 3,7-Dimethylocta-2,6-dienyl 4, 7 High lipophilicity (logP ~5.2)
Neobavaisoflavone C₂₀H₁₈O₄ 322.35 3-Methylbut-2-enyl (shorter chain) 4, 7 Estrogenic activity
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one C₂₁H₂₀O₅ 352.38 3-Methylbut-2-enyl 5, 4-hydroxyphenyl, 7-methoxy Reduced polarity due to methoxy group
CBGV C₂₀H₂₄O₃ 312.40 3,7-Dimethylocta-2,6-dienyl 2, 5 Anti-inflammatory properties
Key Observations:
  • Substituent Positions : The hydroxyl at position 7 in Corylifol A versus methoxy at position 7 in the compound from alters solubility and antioxidant capacity.
  • Bioactivity : Neobavaisoflavone’s shorter prenyl chain correlates with estrogenic effects, while Corylifol A’s geranyl group may enhance anticancer activity due to improved cellular uptake .

Biological Activity

3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one, commonly referred to as a derivative of Corylifol A , is a bioactive compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Chemical Formula : C25_{25}H28_{28}O4_{4}
  • Molecular Weight : 392.4874 g/mol
  • CAS Number : 62949-76-2
  • Structure : The compound features a chromenone core with hydroxy and phenyl substituents, contributing to its biological activity.

Antioxidant Activity

Research indicates that Corylifol A exhibits significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Corylifol A has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Studies demonstrate its potential in reducing inflammation in models of arthritis and other inflammatory conditions, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.

Anticancer Properties

Several studies have reported the anticancer effects of Corylifol A against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and inhibits cell proliferation by disrupting the cell cycle at the G1 phase.

Cancer Type Effect Observed Mechanism
Breast CancerInhibition of cell growthInduction of apoptosis via caspase activation
Liver CancerReduced tumor sizeCell cycle arrest at G1 phase
Lung CancerDecreased metastasisModulation of signaling pathways

Antimicrobial Activity

Corylifol A also demonstrates antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

The biological activities of Corylifol A can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing their harmful effects.
  • Modulation of Enzyme Activity : By inhibiting enzymes involved in inflammation and tumor progression, Corylifol A can reduce pathological processes.
  • Gene Expression Regulation : Research suggests that Corylifol A can influence gene expression related to apoptosis and cell cycle regulation.

Case Studies

  • Breast Cancer Study
    • Objective: To evaluate the anticancer effects of Corylifol A on MCF-7 breast cancer cells.
    • Findings: The study found that treatment with Corylifol A resulted in significant apoptosis and reduced cell viability (p < 0.05).
    • : The compound holds promise as a potential therapeutic agent for breast cancer treatment.
  • Anti-inflammatory Study
    • Objective: To assess the anti-inflammatory effects in a rat model of arthritis.
    • Findings: Corylifol A treatment led to a marked reduction in paw swelling and serum levels of inflammatory markers (TNF-alpha, IL-6).
    • : The results support its use in managing inflammatory diseases.

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